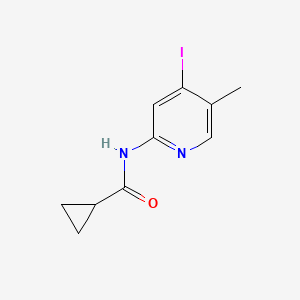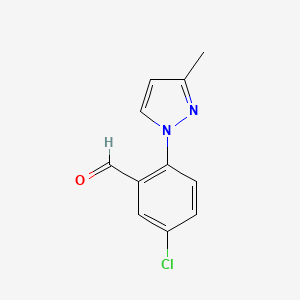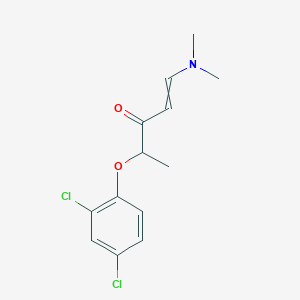
5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene-based sulfonamides Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide typically involves the introduction of sulfonyl and sulfonamide groups onto a thiophene ring. One common method involves the reaction of thiophene-2-sulfonamide with 3-chloropropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-[3-Oxopropylsulfonyl]thiophene-2-sulfonamide.
Reduction: 5-[3-Hydroxypropylsulfanyl]thiophene-2-sulfonamide.
Substitution: Various substituted thiophene-2-sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can reduce intraocular pressure, making it useful in treating glaucoma . The sulfonamide and thiophene moieties play crucial roles in the binding and inhibition process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Thienylthio)thiophene-2-sulfonamide: Another thiophene-based sulfonamide with strong inhibitory effects on carbonic anhydrase.
5-(Aminomethyl)thiophene-2-sulfonamide: Exhibits weaker inhibitory effects compared to 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxyl group provides additional sites for chemical modification, enhancing its versatility in various applications .
Eigenschaften
CAS-Nummer |
104438-02-0 |
|---|---|
Molekularformel |
C7H11NO5S3 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
5-(3-hydroxypropylsulfonyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H11NO5S3/c8-16(12,13)7-3-2-6(14-7)15(10,11)5-1-4-9/h2-3,9H,1,4-5H2,(H2,8,12,13) |
InChI-Schlüssel |
BRUBIFOCDHZASC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)S(=O)(=O)N)S(=O)(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)acetic acid](/img/structure/B8708857.png)






![N-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzyl}acetamide](/img/structure/B8708918.png)


![(R)-1-(4-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8708940.png)
